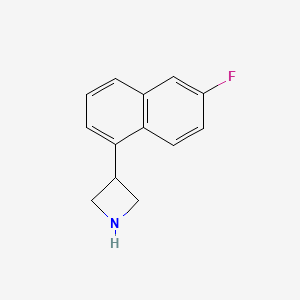
3-(6-Fluoronaphthalen-1-yl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Fluoronaphthalen-1-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclic compounds. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of a fluorinated naphthalene moiety in this compound further enhances its chemical properties, making it a valuable target for various synthetic and research applications .
Vorbereitungsmethoden
The synthesis of 3-(6-Fluoronaphthalen-1-yl)azetidine can be achieved through several routes. One common method involves the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis. This method is characterized by double C-H activation and offers operational simplicity, cost-effectiveness, and a broad substrate scope . Another approach involves the preparation of a polycrystal form of an oxytocin receptor inhibitor, which includes this compound as a key intermediate .
Analyse Chemischer Reaktionen
3-(6-Fluoronaphthalen-1-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: The fluorinated naphthalene moiety allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(6-Fluoronaphthalen-1-yl)azetidine involves its interaction with molecular targets and pathways. For instance, in the context of neuroprotection, the compound has been shown to attenuate inflammation and oxidative stress by upregulating antioxidant enzyme activities and modulating inflammatory mediators. It also improves energy metabolism in the brain by enhancing mitochondrial ATP levels and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
3-(6-Fluoronaphthalen-1-yl)azetidine can be compared with other azetidine derivatives and similar compounds:
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and higher stability compared to azetidines.
Other Azetidine Derivatives: Compounds like azelnidipine and cobimetinib, which contain azetidine moieties, are used in medicinal chemistry for their bioactive properties
Eigenschaften
Molekularformel |
C13H12FN |
|---|---|
Molekulargewicht |
201.24 g/mol |
IUPAC-Name |
3-(6-fluoronaphthalen-1-yl)azetidine |
InChI |
InChI=1S/C13H12FN/c14-11-4-5-13-9(6-11)2-1-3-12(13)10-7-15-8-10/h1-6,10,15H,7-8H2 |
InChI-Schlüssel |
MVVLJISOQWRYMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC=CC3=C2C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


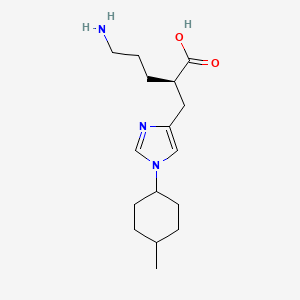
![(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B12942651.png)
![Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B12942663.png)

![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)
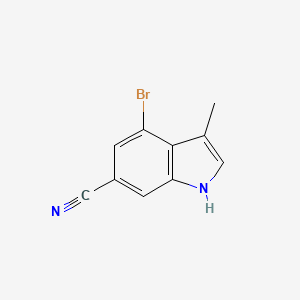

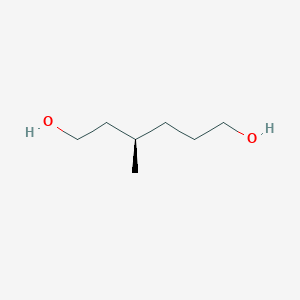
![(S)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine](/img/structure/B12942703.png)
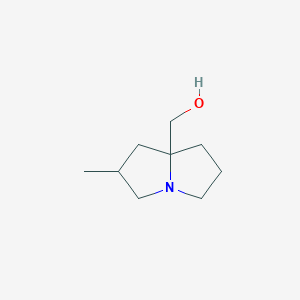
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B12942712.png)
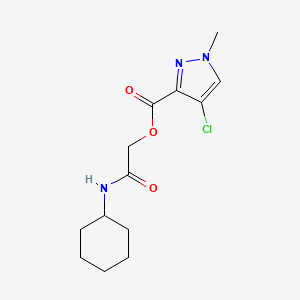
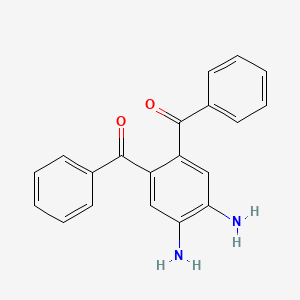
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)
